Isopropyl diazoacetate
Description
Properties
CAS No. |
22136-61-4 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
propan-2-yl 2-diazoacetate |
InChI |
InChI=1S/C5H8N2O2/c1-4(2)9-5(8)3-7-6/h3-4H,1-2H3 |
InChI Key |
FNXAUCKBTPCLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl Diazoacetate and Its Derivatives
Conventional Diazotization Approaches for Alpha-Diazoesters
The diazotization of α-amino esters represents one of the earliest and most fundamental methods for the preparation of α-diazoesters. This approach involves the reaction of an amino acid ester with a nitrosating agent, typically in an acidic aqueous medium.
Synthesis from Glycine (B1666218) Esters via Nitrous Acid
The synthesis of α-diazoesters from glycine esters, such as the ethyl or isopropyl ester, through reaction with nitrous acid (generated in situ from an alkali metal nitrite (B80452) and a mineral acid) is a well-established procedure. google.comorgsyn.org The reaction is typically carried out at low temperatures, often below 0°C, to minimize the decomposition of the heat-sensitive diazo product. google.com A non-aqueous solvent, immiscible with water, is used to extract the diazotized glycine ester as it is formed, thereby protecting it from decomposition in the acidic aqueous solution. google.comorgsyn.org
A key improvement in this method involves the order of addition of reactants. Instead of adding the acid to a pre-cooled mixture of the glycine ester salt and nitrite, a process that can lead to localized areas of high acidity and subsequent product decomposition, a more controlled approach is to gradually add the aqueous solution of the glycine ester salt to a mixture of the aqueous nitrite solution, the acid, and the organic solvent. google.com This improved procedure has been shown to result in higher yields and is less time-consuming than previous stepwise methods. google.com
The choice of solvent is also critical. Halogenated hydrocarbons like methylene (B1212753) chloride have been found to be particularly effective in protecting the diazoacetic ester from decomposition by the aqueous mineral acid, leading to high yields of the desired product. orgsyn.org
It is important to note that the nitrosation of glycine ethyl ester can also lead to the formation of byproducts such as ethyl chloro(hydroximino)acetate (ECHA) and ethyl chloroacetate, particularly when excess nitrite and hydrochloric acid are used. nih.gov The formation of ECHA is proposed to occur through the N-nitrosation of the glycine ester to form the diazoacetate, which is then C-nitrosated and reacts with chloride. nih.gov
Preparation from Chloroformates and Diazomethane (B1218177)
An alternative and widely used method for the synthesis of α-diazoesters involves the acylation of diazomethane with an appropriate acylating agent. scielo.br While acyl chlorides are common, the use of mixed anhydrides, formed in situ from a carboxylic acid and a chloroformate, offers a convenient route. scielo.br Specifically for isopropyl diazoacetate, this would conceptually involve the reaction of isopropyl chloroformate with diazomethane.
Diazomethane, a yellow gas, is a potent methylating agent and a valuable reagent for introducing the diazo group. spcmc.ac.in It is typically prepared and handled in an ethereal solution due to its toxicity and explosive nature. spcmc.ac.inresearchgate.net The reaction with an acylating agent like a chloroformate proceeds via nucleophilic attack of the diazomethane on the carbonyl carbon, followed by elimination to yield the α-diazoester.
The synthesis of the precursor, isopropyl chloroformate, is itself an important consideration. It is typically prepared by the reaction of isopropanol (B130326) with phosgene. orgsyn.orgpatsnap.com This reaction requires careful control of conditions due to the high reactivity and hazards associated with phosgene. patsnap.com
Diazo Transfer Reactions for Alpha-Diazocarbonyl Compounds
Diazo transfer reactions have become a cornerstone for the synthesis of α-diazocarbonyl compounds, offering a safer and often more efficient alternative to methods involving diazomethane. scielo.brresearchgate.net This methodology involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to a CH-acidic acceptor compound, such as a β-ketoester or a 1,3-dicarbonyl compound. scielo.brucc.ie
The seminal work by Regitz and colleagues established the general utility of this method. scielo.br Tosyl azide (p-toluenesulfonyl azide) has been a widely used diazo transfer reagent. ucc.ie However, due to its potential instability, a variety of alternative sulfonyl azides have been developed, including p-acetamidobenzenesulfonyl azide (p-ABSA), which offers improved safety characteristics. nih.govorganic-chemistry.org Polymer-supported benzenesulfonyl azide provides an even safer option for laboratory use. organic-chemistry.org
The reaction mechanism generally involves the base-catalyzed formation of an enolate from the active methylene compound, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the desired α-diazocarbonyl compound. ucc.ie
This method is particularly effective for the synthesis of 2-diazo-1,3-dicarbonyl compounds and has been adapted for large-scale preparations. organic-chemistry.org For less acidic substrates, stronger bases may be required, which can sometimes be a limitation. mdpi.com To circumvent this, methods have been developed that involve the use of enamines or preliminary formylation to activate the substrate. mdpi.com
Palladium-Catalyzed C-H Arylation Routes for Substituted Alpha-Diazoamides
While not a direct synthesis of this compound itself, palladium-catalyzed C-H arylation represents a powerful method for the synthesis of more complex, substituted α-diazoamides. These reactions involve the direct coupling of an aryl C-H bond with an α-diazo compound, offering a highly atom-economical route to arylated products. nih.gov
The general principle of palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically begins with a palladium(0) species. youtube.comyoutube.com This active catalyst can undergo oxidative addition with an aryl halide or triflate. The resulting palladium(II) intermediate can then react with the diazo compound, leading to the formation of a new carbon-carbon bond and regeneration of the palladium(0) catalyst. nih.gov
In the context of α-diazoamides, recent research has demonstrated palladium-catalyzed cascade reactions involving C-H functionalization. For instance, a cascade C-H functionalization/asymmetric allylation reaction of aryl α-diazoamides with allenes has been developed to construct chiral 3,3-disubstituted oxindole (B195798) derivatives. nih.gov In such reactions, the palladium catalyst facilitates the formation of a palladium carbene from the diazo compound, which is a key reactive intermediate. nih.gov
The development of highly active and stable palladium catalysts, often in combination with specific ligands, has been crucial for the advancement of these methodologies. youtube.com Research into water-based micellar catalysis and the use of nanoparticles is paving the way for more sustainable and efficient palladium-catalyzed reactions. youtube.com
One-Pot Synthetic Strategies for Diazoacetoacetate Derivatives
One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of diazoacetoacetate derivatives, which are valuable intermediates in organic synthesis. nih.govnih.gov
One such strategy involves an initial DBU-promoted "aldol" condensation of an aldehyde with ethyl diazoacetate, followed by in situ oxidation with IBX (2-iodoxybenzoic acid). This process allows for the efficient preparation of a variety of diazoacetoacetate derivatives from aryl, alkyl, and unsaturated aldehydes. nih.gov
Another versatile one-pot procedure combines a Wittig olefination with a diazo transfer reaction. In this approach, an aldehyde is first reacted with a Wittig reagent. Following the olefination, a diazo transfer agent, such as p-acetamidobenzenesulfonyl azide (p-ABSA), and a base are added to the reaction mixture to generate the diazoacetoacetate enone. nih.gov This method has been successfully applied to the synthesis of a range of (E)-diazoacetoacetate enones in good yields. nih.gov
Furthermore, one-pot methods have been developed for the synthesis of industrial azo pigments, which, while not directly producing this compound, demonstrate the broader applicability of one-pot diazotization and coupling reactions. rsc.org These methods often focus on improving sustainability by enabling the recycling of wastewater and reducing the need for excess reagents. rsc.org
Developments in Diazoacetamide Synthesis Incorporating Isopropyl Ester Moiety
Recent advancements in synthetic methodology have also focused on the preparation of diazoacetamides that incorporate an isopropyl ester group. These compounds are valuable precursors for a variety of complex molecules.
A notable example is the preparation of isopropyl 2-diazoacetyl(phenyl)carbamate. orgsyn.orgnih.gov This synthesis begins with the preparation of isopropyl acetyl(phenyl)carbamate from isopropyl chloroformate and aniline. orgsyn.orgnih.gov The resulting carbamate (B1207046) is then subjected to a diazo transfer reaction using 4-acetamidobenzenesulfonyl azide in the presence of a base like triethylamine (B128534) to yield the target diazoacetamide. orgsyn.orgnih.gov This procedure highlights the application of diazo transfer methodology to the synthesis of more functionalized diazo compounds.
Furthermore, cobalt-catalyzed three-component reactions have been developed for the synthesis of 2,5-substituted 1,3,4-oxadiazoles using diazo compounds, including this compound, N-isocyaniminotriphenylphosphorane (NIITP), and various carboxylic acids. acs.orgacs.org In these reactions, this compound serves as a key building block, and its ester group is well-tolerated, leading to the desired oxadiazole products in high yields. acs.orgacs.org This demonstrates the utility of this compound in modern catalytic tandem reactions for the construction of heterocyclic scaffolds. acs.orgacs.org
The following table summarizes the key synthetic approaches discussed:
| Methodology | Starting Materials | Key Reagents | Product Type | Reference(s) |
| Conventional Diazotization | Glycine isopropyl ester | Sodium nitrite, Mineral acid | This compound | google.com, orgsyn.org |
| Acylation of Diazomethane | Isopropyl chloroformate, Diazomethane | - | This compound | scielo.br, spcmc.ac.in |
| Diazo Transfer Reaction | Isopropyl acetoacetate | Sulfonyl azide (e.g., p-ABSA) | Isopropyl diazoacetoacetate | nih.gov, organic-chemistry.org, ucc.ie |
| Palladium-Catalyzed C-H Arylation | Aryl compound, Substituted α-diazoamide | Palladium catalyst | Arylated α-diazoamide | nih.gov, nih.gov |
| One-Pot Aldol/Oxidation | Aldehyde, Ethyl diazoacetate | DBU, IBX | Ethyl diazoacetoacetate derivative | nih.gov |
| One-Pot Wittig/Diazo Transfer | Aldehyde, Wittig reagent | p-ABSA, Base | Diazoacetoacetate enone | nih.gov |
| Diazoacetamide Synthesis | Isopropyl acetyl(phenyl)carbamate | 4-Acetamidobenzenesulfonyl azide | Isopropyl 2-diazoacetyl(phenyl)carbamate | nih.gov, orgsyn.org |
| Cobalt-Catalyzed Three-Component Reaction | This compound, NIITP, Carboxylic acid | Cobalt(II) chloride | 2,5-Substituted 1,3,4-oxadiazole | acs.org, acs.org |
Reactivity Profiles and Reaction Mechanisms of Isopropyl Diazoacetate
Carbene Generation and Reactivity Manifolds
The generation of a carbene from isopropyl diazoacetate involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that results in a neutral, divalent carbon species. The method of N₂ extrusion significantly influences the nature and reactivity of the resulting carbene.
Thermal Decomposition Pathways and Carbene Intermediates
The application of heat provides sufficient energy to cleave the carbon-nitrogen bond in this compound, leading to the formation of a carbene and the release of stable nitrogen gas. chemtube3d.compearson.com This thermal decomposition pathway is a direct method for carbene generation but often requires high temperatures. The resulting "free" carbene can exist as either a singlet or triplet species, which can lead to complex product mixtures and limit the synthetic selectivity of the reaction. Consequently, thermal decomposition is often less utilized in fine chemical synthesis compared to more controllable methods.
Photolytic Generation of Singlet Carbenes from Alpha-Diazocarbonyl Compounds
Photolysis offers an alternative method for generating carbenes from α-diazocarbonyl compounds like this compound. chemtube3d.com Irradiation with light of an appropriate wavelength, typically from a mercury vapor lamp, induces the decomposition of the diazo group and the extrusion of nitrogen gas. nih.govacs.org This process is known to primarily generate the carbene in its singlet spin state. researchgate.net Singlet carbenes are particularly useful as they can undergo stereospecific reactions. The photochemical approach can be performed under mild conditions and avoids the use of metal catalysts, which can be advantageous in certain synthetic contexts. nih.govacs.org However, the reactivity of the photochemically generated carbene can still lead to side reactions, such as Wolff rearrangement. researchgate.net
Metal-Catalyzed Carbene Formation (Metallocarbenoids)
The most versatile and widely used method for harnessing the reactivity of this compound involves transition metal catalysis. orgsyn.org In this approach, the diazo compound reacts with a metal complex to form a metal-carbene intermediate, also known as a metallocarbenoid. wikipedia.org These species are generally more stable and exhibit greater selectivity than free carbenes, allowing for a wide range of controlled transformations.
The general mechanism involves the coordination of the diazo compound to a vacant site on the metal catalyst, followed by the irreversible elimination of dinitrogen to form the metallocarbenoid. wikipedia.orgacs.org A diverse array of transition metals can catalyze this process, with the choice of metal and its ligand sphere profoundly influencing the reactivity and selectivity of the subsequent reaction.
Commonly employed metal catalysts include complexes of:
Rhodium: Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for carbene transfer reactions. wikipedia.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a rhodium-carbene intermediate which then reacts with other substrates. nih.govresearchgate.net
Cobalt: Cobalt complexes, including cobalt(II) porphyrins, have been shown to be effective catalysts. acs.orgresearchgate.net this compound itself has been successfully used in cobalt-catalyzed tandem reactions, demonstrating its compatibility with this metal. acs.orgacs.org
Iron: As an earth-abundant and low-cost metal, iron has emerged as a sustainable alternative for catalyzing carbene transfer reactions. acs.org Iron-catalyzed reactions often proceed via an iron-carbene intermediate, analogous to those formed with rhodium and copper. acs.org
Carbon-Carbon Bond Forming Reactions
The metallocarbenoids generated from this compound are powerful intermediates for the formation of new carbon-carbon bonds. Among the most significant of these transformations is the cyclopropanation of olefins.
Cyclopropanation Reactions
Cyclopropanation involves the addition of the carbene unit across a carbon-carbon double bond to form a three-membered cyclopropane (B1198618) ring. This reaction is a cornerstone of modern organic synthesis due to the prevalence of the cyclopropane motif in natural products and its utility as a versatile synthetic building block. nih.gov
In an intermolecular cyclopropanation, the metal-carbene species generated from this compound reacts with a separate olefin molecule. wikipedia.org The reaction is highly valuable for its ability to construct two new carbon-carbon bonds and up to two new stereocenters in a single step. researchgate.net
The mechanism of metal-catalyzed cyclopropanation is generally understood to involve the attack of the olefin's π-bond on the electrophilic carbene carbon of the metallocarbenoid. wikipedia.org The precise nature of this step has been subject to extensive study, with evidence supporting both a concerted pathway, where the two new sigma bonds are formed simultaneously, and a stepwise pathway that proceeds through a metallacyclobutane intermediate. researchgate.netacs.org
The stereochemical outcome of the reaction, specifically the diastereoselectivity (cis/trans selectivity), is highly dependent on several factors:
The Catalyst: The choice of metal (e.g., Rh, Cu, Co) and the steric and electronic properties of its surrounding ligands play a crucial role in dictating the approach of the olefin to the metal carbene, thereby influencing which diastereomer is formed preferentially. researchgate.net
The Diazoacetate: The steric bulk of the ester group can influence selectivity. Generally, larger ester groups on the diazoacetate, such as isopropyl, tend to favor the formation of the trans (or E) cyclopropane product due to steric repulsion. wikipedia.org
The Olefin: The substituents on the alkene also exert significant steric and electronic effects that control the stereoselectivity of the carbene addition.
The following table summarizes representative findings for the metal-catalyzed cyclopropanation of styrene (B11656) using various diazoacetates, illustrating the influence of the catalyst on diastereoselectivity.
Table of Compounds
Intramolecular Cyclopropanation Strategies
Intramolecular cyclopropanation reactions of substrates derived from this compound represent a powerful method for constructing bicyclic systems. These reactions, typically catalyzed by transition metals, involve the formation of a metal carbene intermediate that subsequently reacts with a tethered olefin. The strategy provides direct access to strained ring systems, such as cyclopropane-fused lactones and lactams, which are valuable scaffolds in organic synthesis. nih.govresearchgate.net
The intramolecular cyclopropanation of allyl α-diazoacetates is a well-studied transformation that yields bicyclo[3.1.0]hexan-2-one structures. researchgate.net Cobalt(II) complexes of D₂-symmetric chiral porphyrins have been identified as effective metalloradical catalysts for this reaction. researchgate.net This catalytic system facilitates the conversion of various acceptor-substituted allyl α-diazoacetates into the corresponding bicyclic products with high yields and complete diastereocontrol. researchgate.net
Furthermore, engineered biocatalysts, specifically myoglobin (B1173299) variants, have been developed to perform asymmetric intramolecular cyclopropanations on allyl diazoacetate substrates. nih.gov This biocatalytic approach not only provides high yields and exceptional enantiomeric excess but also allows for the gram-scale synthesis of key intermediates for bioactive molecules. nih.gov The reaction proceeds within the confined active site of the engineered protein, offering a green and efficient alternative to traditional metal catalysts. nih.gov
A summary of catalysts and resulting products in intramolecular cyclopropanation is presented below.
| Catalyst System | Substrate Type | Product | Key Features |
| Co(II)-Porphyrin Complexes | Allyl α-diazoacetates | Bicyclo[3.1.0]hexan-2-ones | Metalloradical catalysis, complete diastereocontrol. researchgate.net |
| Engineered Myoglobin | Allyl diazoacetates | Cyclopropane-fused γ-lactones | High enantioselectivity (up to 99% ee), stereodivergent potential. nih.gov |
| Cu(II) Salts | Distal olefinic acetates | Cyclopropane-fused γ-lactones/lactams | High atom- and step-economy, excellent diastereoselectivity. nih.govresearchgate.net |
Cyclopropanation of Arene Cation Radicals
A novel strategy for the functionalization of aromatic compounds involves the reaction of diazoacetates with arene cation radicals. This transformation, enabled by organic photoredox catalysis, circumvents the need for transition metals and the generation of high-energy metallocarbene intermediates. nih.govmdpi.com In this process, an organic photocatalyst, such as an acridinium (B8443388) salt, generates an arene cation radical upon visible light irradiation. rsc.org This highly reactive intermediate is then intercepted by the nucleophilic diazoacetate. nih.gov
Experimental and computational studies support a mechanism involving the cyclopropanation of the arene cation radical by the diazoacetate derivative. nih.gov This is followed by an oxidative ring-opening of the resulting bicyclic intermediate, which rearomatizes to furnish the final C–H alkylated product. nih.gov This pathway provides sp²–sp³ coupled products with moderate to good regioselectivity, typically favoring reaction at positions that are ortho or para to electron-donating groups on the arene. rsc.org A key advantage of this method is its ability to use equimolar quantities of the arene and diazoacetate, unlike many traditional metallocarbene-based reactions that require a large excess of the aromatic substrate. nih.govrsc.org
Chromium photocatalysis has also been shown to mediate the cyclopropanation between electron-rich alkenes and diazo reagents through a radical cation cycloaddition mechanism. The process is initiated by a single electron oxidation of the alkene by the excited state chromium catalyst, and the resulting radical cation is attacked by the diazo compound.
Stereochemical Outcomes in Cyclopropanation: Diastereoselectivity and Enantioselectivity
The stereochemical outcome of cyclopropanation reactions involving diazoacetates is a critical aspect, with significant research dedicated to achieving high levels of diastereoselectivity and enantioselectivity. The choice of catalyst and substrate structure plays a pivotal role in controlling the three-dimensional arrangement of the resulting cyclopropane ring.
In intramolecular cyclopropanations, excellent stereocontrol is often achievable. For instance, the use of Co(II)-based metalloradical catalysts for the cyclization of allyl α-diazoacetates results in the formation of bicyclic products with complete diastereocontrol. researchgate.net Similarly, a copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates proceeds with excellent diastereoselectivity. researchgate.net
For achieving high enantioselectivity, chiral catalysts are employed. Engineered myoglobin biocatalysts have proven exceptionally effective, affording cyclopropane-fused γ-lactones from allyl diazoacetate substrates with up to 99% enantiomeric excess (ee). nih.gov By remodeling the enzyme's active site through protein engineering, it is even possible to generate stereodivergent variants that produce opposite enantiomers of the cyclopropane product. nih.gov Peptide-catalyzed cyclopropanation reactions have also been developed, demonstrating high diastereo- and enantioselectivity under aqueous conditions. In the realm of small molecule catalysis, an organocatalytic strategy using chiral phosphate (B84403) anions has been developed for the asymmetric cycloaddition of isobenzopyrylium ions, leading to complex polycyclic structures containing a cyclopropane ring with excellent enantio- and diastereoselectivity.
The table below summarizes selected examples of stereoselective cyclopropanation.
| Catalyst Type | Reaction | Diastereoselectivity | Enantioselectivity (ee) |
| Co(II)-Porphyrin | Intramolecular cyclopropanation of allyl α-diazoacetates | Complete | Good |
| Engineered Myoglobin | Intramolecular cyclopropanation of allyl diazoacetates | N/A | Up to 99% |
| Copper(II) | Intramolecular cyclopropanation of distal olefinic acetates | Excellent | N/A |
| Chiral Peptide | Cyclopropanation of α,β-unsaturated aldehydes | Good | High |
| Chiral Phosphate (Organocatalyst) | Cycloaddition of isobenzopyrylium ions | Excellent | Excellent (e.g., 92%) |
C-H Insertion Reactions
Intramolecular C-H Insertion of Diazo Substrates
Intramolecular C-H insertion is a hallmark reaction of carbenes generated from diazo compounds, providing an efficient route to form new C-C bonds and construct cyclic structures. This reaction is particularly valuable for synthesizing nitrogen-containing heterocycles and functionalized carbocycles. Dirhodium(II) complexes are highly effective catalysts for these transformations.
For example, dirhodium(II) tetrakis(triphenylacetate), Rh₂(tpa)₄, catalyzes the site-selective intramolecular insertion of aryl diazoacetates into unactivated primary C-H bonds. The reaction of an aryldiazoacetate bearing an ortho-isopropyl group proceeds smoothly at room temperature to furnish the corresponding indane-1-carboxylate in very good yield, with a preference for the cis-isomer. This demonstrates the catalyst's ability to control both regioselectivity and diastereoselectivity.
The choice of solvent and catalyst can be crucial. Studies have shown that preferential Rh(II)-catalyzed intramolecular C-H insertion over competitive O-H insertion (from water) can be achieved in an aqueous medium. This is accomplished by using a combination of catalyst and substrate that creates a hydrophobic environment around the reactive rhodium carbenoid center, thereby shielding it from attack by water molecules and facilitating the synthesis of β- and γ-lactams.
The reactivity of rhodium(II) carbenoids in intramolecular C(sp³)–H insertions allows for efficient and highly diastereoselective 1,5- or 1,6-C-H insertions, providing access to a wide variety of substituted cyclopentanols and cyclohexanols with excellent stereocontrol.
Intermolecular C-H Insertion with Unactivated Hydrocarbons
The functionalization of unactivated C-H bonds in hydrocarbons via intermolecular insertion of carbenes derived from diazoacetates is a significant challenge in organic synthesis. These reactions are of great interest as they allow for the direct conversion of simple alkanes into more complex, functionalized molecules. Transition-metal catalysis, particularly with rhodium complexes, has been the primary strategy to achieve this transformation. nih.gov
Rhodium-catalyzed carbene insertion into the C-H bonds of n-alkanes has been demonstrated, with catalysts designed to favor insertion into primary C-H bonds over more reactive secondary C-H bonds. nih.gov For example, rhodium complexes of bis-pocket porphyrins can catalyze carbenoid insertion into n-alkanes with a primary/secondary selectivity (per C-H bond) of up to 11.4:1. nih.gov
While cyclopropanation is often a competing reaction with alkenes, careful selection of the catalyst and the diazo compound can favor C-H insertion. nih.gov For instance, while ethyl diazoacetate reacts with cyclohexene (B86901) almost exclusively to give the cyclopropane product, diazomalonates show a greater tendency toward allylic C-H insertion when catalyzed by Rh(II) complexes. nih.gov Achieving high enantioselectivity in intermolecular C-H insertion reactions is also a key goal. Dirhodium(II) carboxylates with chiral ligands have been used to catalyze the reaction of diazoesters with substrates like 1,4-cyclohexadiene, yielding C-H insertion products with significant enantioselectivities. nih.gov
Site-Selective Arene C-H Alkylation via Photoredox Catalysis
Site-selective arene C-H alkylation using diazoacetate derivatives can be achieved through a metal-free approach employing organic photoredox catalysis. nih.govrsc.org This method provides a powerful tool for the late-stage functionalization of complex aromatic molecules, which is highly valuable in medicinal chemistry. mdpi.com The reaction is typically catalyzed by an acridinium salt, which, upon irradiation with visible light, facilitates the reaction between a directing-group-free arene and a diazoacetate. rsc.org
Unlike traditional methods that rely on transition metal-generated carbenes, this transformation does not proceed via a free carbene intermediate. nih.govmdpi.com The proposed mechanism involves the formation of an arene cation radical, which then undergoes a cyclopropanation reaction with the diazoacetate. nih.gov A subsequent oxidative ring-opening of the cyclopropane intermediate leads to the final alkylated arene product. nih.gov
A significant advantage of this photoredox-catalyzed method is that it functions efficiently with stoichiometric amounts of the arene substrate, avoiding the need for large excesses typically required in metallocarbene chemistry to achieve good reactivity. nih.govrsc.org The regioselectivity of the alkylation is guided by the electronic properties of the arene, with a preference for reaction at electron-rich positions. rsc.org This transformation is compatible with a range of aromatic substrates, including those containing pharmaceutical motifs. nih.gov
Olefination Reactions
Olefination reactions are fundamental transformations in organic synthesis that construct carbon-carbon double bonds. This compound can be involved in specialized olefination processes, moving beyond its typical role in cyclopropanation or X-H insertion reactions.
Wittig Reaction Variants with Diazo Precursors
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. lumenlearning.comwikipedia.org While this compound itself is not a direct substrate for the classical Wittig reaction, it can be used in variants or tandem processes that lead to olefination products.
In certain protocols, diazoacetates can react with aldehydes in the presence of a phosphine, such as triphenylphosphine, to generate α,β-unsaturated esters. For instance, the reaction of aldehydes with ethyl diazoacetate, a close analog of this compound, can be catalyzed by triphenylarsine (B46628) (Ph3As) in the presence of sodium hydrosulfite to yield α,β-unsaturated esters with high stereoselectivity for the (E)-isomer. nih.govacs.org This process resembles a Wittig-type olefination.
A tandem approach involving olefin cross-metathesis and a subsequent Wittig olefination can utilize diazoacetates. In this sequence, an α,β-unsaturated aldehyde can be olefinated with a diazoacetate in the presence of a ruthenium-based metathesis catalyst and triphenylphosphine. organic-chemistry.org
Furthermore, direct olefination of alcohols using Wittig reagents has been developed, which proceeds without the need for an external oxidant. rsc.orgrsc.org This catalytic approach involves the coupling of alcohols with in situ generated phosphonium ylides. While not directly involving this compound as a starting material, this illustrates the ongoing development of olefination methods that bypass the traditional carbonyl substrate requirement, a field where diazo compounds could potentially be integrated in future methodologies.
Roskamp Homologation for Beta-Keto Esters
The Roskamp homologation is a chemical reaction that converts aldehydes into β-keto esters by reacting them with an α-diazo ester, such as this compound, in the presence of a Lewis acid catalyst. wikipedia.org This reaction, first reported by Eric J. Roskamp in 1989, is noted for its mild conditions and high selectivity. wikipedia.orgmdpi.com Initially, the reaction was anticipated to produce alkenes via a pseudo-Wittig type mechanism; however, the exclusive product observed was the β-keto ester. wikipedia.org
The reaction is typically catalyzed by various Lewis acids, with tin(II) chloride (SnCl2) being one of the most common. wikipedia.orgmdpi.com Other Lewis acids like boron trifluoride (BF3), zinc chloride (ZnCl2), aluminum chloride (AlCl3), germanium(II) chloride (GeCl2), and tin(IV) chloride (SnCl4) have also been employed. mdpi.com The reaction generally proceeds readily in dichloromethane (B109758) at or below room temperature. mdpi.com Aliphatic aldehydes tend to be more reactive than aromatic aldehydes, which often require a catalyst to react efficiently. wikipedia.orgmdpi.com
The proposed mechanism involves the Lewis acid activating the aldehyde, followed by the nucleophilic attack of the diazo carbon. This leads to a tetrahedral intermediate which, after loss of dinitrogen, can undergo a 1,2-hydride shift to furnish the β-keto ester. mdpi.com
The Roskamp homologation has seen significant development, including the introduction of asymmetric variants. nih.gov The "Roskamp–Feng reaction" utilizes a chiral N,N′-dioxide-scandium(III) Lewis acid complex to achieve catalytic asymmetric homologation. mdpi.com Another approach involves the use of chiral oxazaborolidinium ion Lewis acid catalysts, which has broadened the scope to include aliphatic aldehydes. wikipedia.org
Table 1: Examples of Lewis Acids and Conditions in Roskamp Homologation
| Lewis Acid Catalyst | Solvent | Temperature | Substrate Scope | Ref. |
|---|---|---|---|---|
| SnCl₂ | Dichloromethane | ≤ Room Temp. | Aliphatic & Aromatic Aldehydes | wikipedia.orgmdpi.com |
| BF₃ | Dichloromethane | ≤ Room Temp. | Aliphatic & Aromatic Aldehydes | mdpi.com |
| ZnCl₂ | Dichloromethane | ≤ Room Temp. | Aliphatic & Aromatic Aldehydes | mdpi.com |
| AlCl₃ | Dichloromethane | ≤ Room Temp. | Aliphatic & Aromatic Aldehydes | mdpi.com |
| GeCl₂ | Dichloromethane | ≤ Room Temp. | Aliphatic & Aromatic Aldehydes | mdpi.com |
| SnCl₄ | Dichloromethane | ≤ Room Temp. | Aliphatic & Aromatic Aldehydes | mdpi.com |
| Chiral Sc(III) Complex | Not Specified | Mild Conditions | Benzaldehydes | mdpi.com |
Annulation Reactions
Annulation reactions are processes in which a new ring is formed on a substrate. This compound, through its rhodium-carbene intermediate, can participate as a three-carbon synthon in annulation strategies.
[3+3]-Annulation with Cyclic Nitronates
A significant annulation reaction involving a diazoacetate is the rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates (specifically, 5,6-dihydro-4H-1,2-oxazine N-oxides) with vinyl diazoacetates. nih.govnih.gov This reaction leads to the diastereoselective synthesis of bicyclic unsaturated nitroso acetals, namely 4a,5,6,7-tetrahydro-2H- mdpi.comresearchgate.netoxazino[2,3-b] mdpi.comresearchgate.netoxazines. nih.gov
The reaction proceeds by the formation of a rhodium carbene from the vinyl diazoacetate. This carbene then reacts with the cyclic nitronate, which acts as a three-atom component, to construct the new six-membered ring. Optimization studies have shown that rhodium(II) octanoate (B1194180) is the preferred catalyst, and the reaction is typically carried out in tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method provides the target bicyclic products in good yields and with excellent diastereoselectivity. nih.gov
These bicyclic products can be further transformed. Under basic conditions, using a combination of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and an alcohol, they undergo a ring contraction of the newly formed unsaturated oxazine (B8389632) ring to yield pyrrolo[1,2-b] mdpi.comresearchgate.netoxazine derivatives. nih.gov This two-step process, which can be performed in a one-pot fashion, provides a rapid route to these complex heterocyclic systems from readily available starting materials. nih.gov
Coupling Reactions
Coupling reactions involving diazo compounds offer a powerful method for forming new carbon-carbon bonds. This compound can undergo both self-coupling (homo-coupling) and coupling with other molecules (cross-coupling) under various catalytic conditions.
Selective Homo- and Cross-Coupling of Diazo Compounds
The selective coupling of diazo compounds is a challenging yet valuable transformation for synthesizing substituted alkenes. Ruthenium porphyrin complexes, such as [Ru(2,6-Cl2TPP)(CO)], have been shown to be effective catalysts for both intramolecular and intermolecular coupling reactions of diazoacetates. acs.org These reactions can produce cis-alkenes with high selectivity. acs.org For example, the intermolecular coupling of monodiazoacetates using this catalyst can lead to the formation of the corresponding dialkyl maleates (the cis-isomer) in high yields. acs.org
Palladium-catalyzed cross-coupling reactions have also been developed. For instance, the oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds provides an efficient route to 1,3-dienes. organic-chemistry.org The mechanism is proposed to involve the migratory insertion of a palladium carbene intermediate. organic-chemistry.org
More recently, visible-light-induced cross-coupling reactions have emerged as a novel approach. A photochemical method using a thioxanthone photocatalyst under blue light irradiation enables the cross-coupling of simple diazo compounds (like ethyl diazoacetate) with vinyldiazo compounds to produce allyldiazo products. nih.gov This reaction proceeds through a sequence of cyclopropenation, [3+2] cycloaddition, and ring-opening rearrangement. nih.gov A key feature of this protocol is its ability to discriminate between the two different diazo compounds, with the vinyldiazo reagent being selectively decomposed. nih.gov
Iridium catalysis has also been employed for the Z-selective cross-coupling of allylic carbonates with α-aryl diazo esters, yielding Z,E-dienoates. rsc.org This transformation is significant as it overrides the typical thermodynamic preference for the E-isomer in metal-catalyzed coupling reactions. rsc.org
Table 2: Catalytic Systems for Coupling Reactions of Diazo Compounds
| Catalyst System | Reaction Type | Product Type | Key Features | Ref. |
|---|---|---|---|---|
| [Ru(2,6-Cl₂TPP)(CO)] | Homo-coupling | cis-Alkenes | High cis-selectivity | acs.org |
| Palladium Catalyst | Cross-coupling | 1,3-Dienes | Couples diazo compounds with vinyl boronic acids | organic-chemistry.org |
| Thioxanthone (photocatalyst) | Cross-coupling | Allyldiazo compounds | Visible-light induced, discriminates between diazo types | nih.gov |
| Iridium-allyl complex | Cross-coupling | Z,E-Dienoates | High Z-selectivity | rsc.org |
Ylide Formation and Subsequent Transformations
This compound serves as a versatile precursor for the generation of ylide intermediates, which are reactive species characterized by adjacent atoms with opposite formal charges. These ylides are pivotal in a variety of synthetic transformations, leading to the construction of complex molecular architectures. The formation of these intermediates typically involves the reaction of a metal carbene, generated from this compound in the presence of a transition metal catalyst, with a Lewis base.
Carbonyl Ylide Generation and Cycloadditions (e.g., [4+3] Cycloadditions)
The rhodium(II)-catalyzed decomposition of this compound in the presence of a carbonyl compound is a well-established method for the generation of carbonyl ylides. illinois.edu These 1,3-dipolar species are highly reactive and readily participate in cycloaddition reactions with various dipolarophiles. arkat-usa.orgnsc.ru
A significant application of this reactivity is in [4+3] cycloaddition reactions. For instance, a bimetallic relay catalysis system, employing a combination of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex, has been developed for the tandem carbonyl ylide formation and asymmetric [4+3] cycloaddition. rsc.org In this process, the rhodium catalyst facilitates the decomposition of an α-diazoacetate to form a rhodium carbene, which then reacts with an aldehyde to generate a carbonyl ylide. This ylide subsequently undergoes a [4+3] cycloaddition with a β,γ-unsaturated α-ketoester to afford chiral 4,5-dihydro-1,3-dioxepines with high yields and enantioselectivities. rsc.org
The general scheme for this tandem reaction is depicted below:
Scheme 1: Tandem Carbonyl Ylide Formation and [4+3] Cycloaddition
Ylide Formation: An α-diazoacetate reacts with an aldehyde in the presence of a Rh(II) catalyst to form a carbonyl ylide intermediate.
[4+3] Cycloaddition: The generated carbonyl ylide reacts with a β,γ-unsaturated α-ketoester, acting as a 4π component, to yield a seven-membered dihydro-1,3-dioxepine ring system.
This methodology provides an efficient route to complex heterocyclic molecules from simple starting materials. rsc.org The reaction has been shown to proceed smoothly, affording a variety of chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield and with 99% enantiomeric excess (ee). rsc.org
| Reactants | Catalyst System | Product | Yield (%) | ee (%) |
| α-diazoacetate, aldehyde, β,γ-unsaturated α-ketoester | Rh₂(OAc)₄ / Sm(OTf)₃-ligand | Chiral 4,5-dihydro-1,3-dioxepine | up to 97 | up to 99 |
Table 1: Representative Results for the Tandem Carbonyl Ylide Formation/[4+3] Cycloaddition rsc.org
The reaction's success hinges on the effective relay of catalysis, where the rhodium complex generates the ylide and the chiral Lewis acid controls the stereochemistry of the subsequent cycloaddition. rsc.org
Oxonium Ylide Formation
Oxonium ylides are another class of reactive intermediates that can be generated from this compound. This typically occurs through the reaction of a rhodium carbene, derived from the diazoacetate, with an alcohol or an ether. researchgate.netyoutube.comyoutube.com The resulting oxonium ylide can then be trapped by various electrophiles in multicomponent reactions. researchgate.net
An example of this is the transition-metal-catalyzed reaction of a diazoester bearing a primary hydroxy group with electron-deficient aldehydes or isatins. nih.gov This reaction is believed to proceed through a tandem intramolecular protic oxonium ylide formation followed by an aldol-type addition. nih.gov The intramolecular reaction between the rhodium carbene and the tethered hydroxyl group forms a cyclic oxonium ylide. This intermediate is then trapped by an external electrophile, such as an aldehyde or isatin, to yield polyfunctionalized oxygen-containing heterocycles. nih.govresearchgate.net
Scheme 2: Intramolecular Oxonium Ylide Formation and Trapping
Carbene Formation: this compound (or a derivative with a hydroxyl group) is treated with a transition metal catalyst (e.g., Cu(hfacac)₂) to form a metal carbene.
Oxonium Ylide Formation: The carbene undergoes an intramolecular reaction with the hydroxyl group to form a cyclic oxonium ylide.
Electrophilic Trapping: The oxonium ylide is trapped by an electrophile (e.g., an aldehyde or isatin) in an aldol-type addition, leading to the formation of complex heterocyclic products with high diastereoselectivity. nih.gov
| Diazoester | Electrophile | Catalyst | Product | Diastereoselectivity |
| Hydroxy-functionalized diazoester | Aldehyde | Cu(hfacac)₂ | 3-substituted 1,4-dioxan-2-one | Good to high |
| Hydroxy-functionalized diazoester | Isatin | Cu(hfacac)₂ | 3-substituted 3-hydroxyindolin-2-one | Good to high |
Table 2: Examples of Intramolecular Oxonium Ylide Trapping Reactions nih.gov
This process provides experimental evidence for a stepwise pathway in transition-metal-catalyzed intramolecular O-H insertion reactions of diazo compounds. nih.gov
Ylide Rearrangements and Their Synthetic Utility
Once formed, ylides derived from this compound can undergo various synthetically useful rearrangement reactions. The two most prominent types are the arkat-usa.orgresearchgate.net-Stevens rearrangement and the arkat-usa.orgwikipedia.org-sigmatropic rearrangement (Doyle-Kirmse reaction). nih.govnih.govnih.govresearchgate.netyoutube.com
The arkat-usa.orgresearchgate.net-Stevens rearrangement involves the migration of a substituent from the heteroatom of the ylide to the adjacent carbanionic carbon. This reaction is a powerful tool for carbon-carbon bond formation. For instance, the copper-catalyzed reaction of α-diazoesters with thiosulfonates proceeds via the formation of a sulfonium (B1226848) ylide, which then undergoes a arkat-usa.orgresearchgate.net-Stevens rearrangement to generate α,α-dithio-substituted esters. nih.gov Enantioselective versions of this rearrangement have been developed using chiral guanidine-copper complexes, affording chiral dithioketal derivatives in good yields and high enantioselectivities. nih.gov
The arkat-usa.orgwikipedia.org-sigmatropic rearrangement , often referred to as the Doyle-Kirmse reaction , is particularly prevalent for allylic and propargylic ylides. wikipedia.orgresearchgate.netrsc.org In this concerted, pericyclic reaction, a metal carbene generated from a diazo compound reacts with an allyl sulfide, ether, or amine. This forms an ylide intermediate that subsequently undergoes a arkat-usa.orgwikipedia.org-rearrangement to yield a homoallylic product with transposition of the double bond. wikipedia.org The reaction of ethyl diazoacetate with allyl iodide, for example, can be catalyzed by rhodium complexes to produce the rearranged product. wikipedia.org This reaction has been shown to be effective with a range of catalysts, including those based on iron, palladium, and silver. wikipedia.org
| Rearrangement Type | Ylide Type | Key Transformation | Catalyst Example |
| arkat-usa.orgresearchgate.net-Stevens | Sulfonium Ylide | C-S bond cleavage and C-C bond formation | Chiral Guanidine-Cu(I) |
| arkat-usa.orgwikipedia.org-Sigmatropic (Doyle-Kirmse) | Allylic Sulfonium/Oxonium Ylide | C-S/C-O bond cleavage, C-C bond formation, and double bond migration | Rhodium(II) acetate |
Table 3: Comparison of Ylide Rearrangement Reactions
These rearrangement reactions provide efficient pathways to construct complex molecular scaffolds and introduce stereogenic centers with a high degree of control. nih.gov
Nucleophilic Additions Involving Ylide Intermediates
Ylide intermediates generated from this compound are nucleophilic at the carbon atom and can react with a variety of electrophiles. libretexts.orglibretexts.orgnih.govlibretexts.org This reactivity is fundamental to many synthetic transformations.
One notable example is the tandem cyclization-nucleophilic addition reaction. In this process, a rhodium(II)-catalyzed reaction of an α-diazo ketone can lead to the formation of a cyclic carbonyl ylide. This ylide can then be trapped by a nucleophile. figshare.com For instance, if an excess of the α-diazo ketone is used, a second molecule can act as a nucleophile, leading to a double-nucleophilic addition product with high diastereoselectivity. figshare.com
Furthermore, ylides can participate in Michael addition reactions with electron-deficient alkenes. nih.gov The nucleophilic carbon of the ylide attacks the β-carbon of an α,β-unsaturated system, initiating a cascade of reactions that can lead to the formation of various cyclic and acyclic products. The reactivity and selectivity of these additions can be modulated by altering the heteroatom and ligands of the ylide. nih.gov
| Ylide Intermediate | Electrophile | Reaction Type | Product Type |
| Carbonyl Ylide | α-diazo ketone (excess) | Tandem Cyclization-Nucleophilic Addition | Fused Furan-3-ones |
| General Ylide | α,β-unsaturated ester/ketone | Michael Addition | Multisubstituted cyclic/acyclic compounds |
Table 4: Nucleophilic Additions of Ylide Intermediates
The ability of ylides derived from this compound to act as nucleophiles opens up a wide range of possibilities for the construction of complex molecules and is a cornerstone of their synthetic utility.
Intramolecular Rearrangement Reactions
Beyond ylide formation, this compound can undergo direct intramolecular rearrangement upon activation, most notably the Wolff rearrangement.
Wolff Rearrangement and Ketene (B1206846) Formation
The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, including this compound. arkat-usa.orgrsc.orgresearchgate.netwikipedia.orgnih.gov This reaction involves the conversion of the α-diazocarbonyl compound into a highly reactive ketene intermediate through the loss of dinitrogen (N₂) and a 1,2-rearrangement. researchgate.netwikipedia.org The rearrangement can be induced by thermolysis, photolysis, or transition metal catalysis, with silver(I) oxide being a commonly used catalyst. arkat-usa.orgresearchgate.net
The mechanism of the Wolff rearrangement can proceed through either a concerted pathway or a stepwise pathway involving a carbene intermediate. arkat-usa.org In the stepwise mechanism, the initial loss of nitrogen gas from the diazo compound generates an α-ketocarbene. This is followed by a 1,2-migration of the alkyl or aryl group to the carbene carbon, resulting in the formation of the ketene. wikipedia.orgnih.gov
The resulting ketene is a versatile synthetic intermediate that can be trapped by various nucleophiles. researchgate.netnih.gov
Reaction with water yields a carboxylic acid.
Reaction with alcohols produces an ester.
Reaction with amines forms an amide.
This trapping of the ketene intermediate is the basis of the Arndt-Eistert homologation, a classic method for the one-carbon extension of carboxylic acids. researchgate.netnih.gov
| Activation Method | Intermediate | Final Product (with trapping agent) |
| Thermal | Ketene | Carboxylic acid derivative |
| Photochemical | Ketene | Carboxylic acid derivative |
| Metal-catalyzed (e.g., Ag₂O) | Ketene | Carboxylic acid derivative |
Table 5: Conditions and Products of the Wolff Rearrangement
The Wolff rearrangement is a powerful tool in organic synthesis, enabling not only homologation reactions but also ring contractions when applied to cyclic α-diazo ketones. researchgate.net
1,2-Hydrogen and Carbon Rearrangements
The generation of carbenes from diazo compounds can be followed by intramolecular rearrangement pathways, most notably 1,2-shifts. wikipedia.org In the case of alkyl-substituted diazoacetates, photochemical activation can lead to either 1,2-hydrogen or 1,2-carbon rearrangements. nih.gov This reactivity is dependent on the nature of the substituent at the α-position to the carbene.
Under light irradiation, alkyl-substituted diazoacetates can undergo these rearrangements, with a general preference for 1,2-hydride shifts over 1,2-alkyl shifts. nih.govacs.org This preference is attributed to the greater lability of the hydrogen's s orbital for migration and a more favorable overlap between its orbital and the empty p orbital of the carbene. acs.org For instance, the photolysis of certain α-alkyl-α-diazoacetates results in the formation of α,β-unsaturated esters via a 1,2-H shift. nih.gov
While specific studies focusing solely on this compound are limited, the general behavior of alkyl diazoacetates provides a framework for its expected reactivity. For example, in the photolysis of N-(acyloxy)phthalimide (NHPI) diazoacetates with various alkyl substituents, the 1,2-hydrogen rearrangement consistently predominates over carbon migration where possible. nih.gov Even with a tertiary butyl group at the α-position, a 1,2-migration is favored over the alternative 1,3-H shift that would lead to cyclopropane formation. acs.org
Table 1: Outcome of Photolysis on Representative Alkyl Diazoacetate Derivatives
| Substrate | Product Type | Rearrangement Type | Yield (%) |
|---|---|---|---|
| Ethyl 2-diazopropanoate | Unsaturated ester | 1,2-H shift | 44% nih.gov |
| NHPI diazoacetate 4d* | Vinyl NHPI ester | 1,2-H shift | 78% nih.gov |
| NHPI diazoacetate 4e** | 1,2-migration product | 1,2-C shift (methyl) | N/A |
*Structure 4d has a secondary alkyl group. nih.gov **Structure 4e is a tert-butyl derivative. nih.gov
Heteroatom-Hydrogen Insertion Reactions (e.g., O-H insertion)
A significant reaction pathway for carbenes generated from diazoacetates is the insertion into heteroatom-hydrogen bonds, particularly the O-H bond of alcohols and water. sioc-journal.cn These reactions are powerful tools for forming new carbon-oxygen bonds under mild conditions. sioc-journal.cnrsc.org
The efficiency of O-H insertion reactions can be influenced by the structure of the diazo ester. Research has shown that in copper-catalyzed enantioselective O-H insertions, diazo esters derived from primary alcohols tend to give higher yields and enantioselectivities compared to those derived from secondary alcohols, such as isopropanol (B130326) (which would form this compound). nih.gov
However, this compound derivatives have been successfully employed in related transformations. In a rhodium(II)/Xantphos-catalyzed reaction involving phenols and allylic compounds, an this compound derivative was used to afford the corresponding product bearing an all-carbon quaternary center in 77% yield, with no byproducts from O-H insertion being detected. nih.gov This demonstrates that under specific catalytic conditions, other reaction pathways can be favored over the direct insertion into the phenolic O-H bond.
The development of catalytic systems combining achiral dirhodium complexes with chiral phosphoric acids has enabled highly enantioselective O-H bond insertion reactions between water and various α-alkyl- and α-alkenyl-α-diazoacetates. organic-chemistry.org These reactions produce valuable chiral α-hydroxyesters. Mechanistic studies suggest the chiral acid suppresses side reactions and facilitates an enantioselective proton transfer, highlighting the intricate control possible in these transformations. organic-chemistry.org
Table 2: Reactivity of this compound Derivative in a Catalyzed Phenol Functionalization
| Diazo Ester | Catalyst System | Substrate | Product | Yield (%) | O-H Insertion Byproduct |
|---|
Catalytic Applications in Organic Transformations
Transition Metal Catalysis
Transition metal complexes are paramount in controlling the reactivity of carbenes derived from isopropyl diazoacetate. The choice of metal and its ligand sphere dictates the outcome of the reaction, enabling transformations such as cyclopropanation, C-H insertion, and ylide formation with varying degrees of selectivity.
Dirhodium(II) complexes, particularly carboxylates and carboxamidates, are highly effective catalysts for reactions involving diazoacetates. While specific data for this compound is limited in readily available literature, the extensive research on analogous diazoesters, such as aryldiazoacetates, provides significant insight into the expected reactivity. These catalysts are renowned for their ability to promote highly enantioselective C-H insertion and cyclopropanation reactions. researchgate.netelsevierpure.com
For instance, dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has demonstrated high diastereo- and enantioselectivity in intramolecular C-H insertion reactions of diaryldiazomethanes, affording cis-3,4-dihydro-4-phenyl-1H-isochromans in up to 99% enantiomeric excess (ee). elsevierpure.com It is anticipated that this compound would participate in similar intramolecular C-H insertion reactions to form five-membered rings, with the potential for high stereocontrol.
In intermolecular cyclopropanation reactions, chiral dirhodium(II) catalysts are known to yield diverse cyclopropane (B1198618) libraries with high enantioselectivity. The choice of the chiral ligand on the dirhodium core is crucial in determining the stereochemical outcome. While comprehensive datasets for this compound are not prevalent, the trends observed with other diazoacetates suggest that high yields and stereoselectivities are achievable.
Table 1: Illustrative Enantioselective C-H Insertion Catalyzed by Dirhodium(II) Carboxylates with Related Diazo Compounds (Note: Data for analogous diazo compounds is presented due to the limited availability of specific data for this compound.)
| Diazo Compound | Catalyst | Product | Yield (%) | ee (%) | Reference |
| Diaryldiazomethane | Rh₂(S-PTTL)₄ | cis-3,4-dihydro-4-phenyl-1H-isochroman | up to 99 | up to 99 | elsevierpure.com |
| N-Cumyl-N-(2-p-anisylethyl)diazoacetamide | Rh₂[(4S)-MEOX]₄ | (-)-Rolipram precursor | - | 53 |
Copper catalysts, particularly those bearing chiral ligands, are workhorses in asymmetric cyclopropanation reactions. Copper(I) triflate (CuOTf) in combination with chiral bis(oxazoline) (BOX) or other chiral ligands forms highly effective catalytic systems for the reaction of diazoacetates with olefins.
While specific examples detailing the use of this compound are not widespread, the cyclopropanation of various olefins with other diazoacetates using chiral copper complexes has been extensively studied, often affording high yields and excellent enantioselectivities. nih.govresearchgate.net For example, chiral copper-Schiff-base complexes have been shown to be efficient catalysts for the asymmetric cyclopropanation of 1,1-diphenylethene with ethyl diazoacetate, achieving up to 98.6% ee. nih.gov The steric bulk of the isopropyl group in this compound may influence the diastereoselectivity of the cyclopropanation reaction.
Intramolecular cyclopropanation of allylic diazoacetates has also been explored using chiral (β-diketone)-copper complexes, demonstrating the versatility of copper catalysis in constructing complex molecular architectures.
Table 2: Asymmetric Cyclopropanation with Chiral Copper Complexes and Related Diazoacetates (Note: Data for analogous diazoacetates is presented to illustrate typical catalyst performance.)
| Diazoacetate | Olefin | Catalyst System | Yield (%) | ee (%) | Reference |
| Ethyl diazoacetate | 1,1-Diphenylethene | Chiral Copper-Schiff-base | - | up to 98.6 | nih.gov |
| d-Menthyl diazoacetate | Styrene (B11656) | Chiral Copper-oxazoline | - | up to 84 (cis) | researchgate.net |
Ruthenium catalysts have emerged as powerful tools for various carbene transfer reactions. Ruthenium porphyrin complexes are particularly effective in catalyzing cyclopropanation and other transformations of diazo compounds. researchgate.netrsc.orgjohnshopkins.edu For instance, the cyclopropanation of styrene with diisopropyl diazomethylphosphonate, a compound structurally related to this compound, has been reported using ruthenium porphyrin catalysts. researchgate.net Chiral ruthenium porphyrin complexes have also been successfully employed in the asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate, achieving high yields and enantioselectivities (up to 97% yield and 95% ee). rsc.org
More recently, Ru-Pheox (phenyloxazoline) complexes have gained prominence as highly efficient and stereoselective catalysts. researchgate.netrsc.org These complexes have been successfully applied in the asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate, affording products in high yields with excellent diastereo- and enantioselectivity. rsc.org Furthermore, Ru(II)-Pheox catalysts have been utilized in highly enantioselective intramolecular cyclopropanation reactions of diazo compounds. Given these results, it is highly probable that Ru-Pheox complexes would also be effective catalysts for asymmetric transformations involving this compound.
Table 3: Ruthenium-Catalyzed Asymmetric Cyclopropanation with Various Diazo Compounds (Note: Data for analogous diazo compounds illustrates the potential of these catalysts.)
| Diazo Compound | Olefin | Catalyst | Yield (%) | ee (%) | Reference |
| tert-Butyl 2-cyano-2-diazoacetate | 1,3-Dienes | Chiral Ruthenium Porphyrin | up to 97 | up to 95 | rsc.org |
| Succinimidyl diazoacetate | Terminal Olefins | Ru(II)-Pheox | High | Excellent | rsc.org |
Iron, being an earth-abundant and non-toxic metal, offers a sustainable alternative to precious metal catalysts. Iron porphyrin complexes have been shown to be effective catalysts for the olefination of aldehydes with ethyl diazoacetate in the presence of a phosphine. johnshopkins.edunih.goviastate.edu These reactions typically proceed with high yields and good to excellent selectivity for the (E)-isomer of the resulting α,β-unsaturated ester. It is reasonable to expect that this compound would undergo similar olefination reactions under these conditions, with the isopropyl group potentially influencing the E/Z selectivity.
Furthermore, iron porphyrins have been investigated in cyclopropanation reactions, although they often exhibit lower stereoselectivity compared to their rhodium and ruthenium counterparts.
Table 4: Iron Porphyrin-Catalyzed Olefination of Aldehydes with Ethyl Diazoacetate (Note: Data for ethyl diazoacetate is presented as a proxy for the reactivity of this compound.)
| Aldehyde | Catalyst | Co-reagent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Fe(TPP)Cl | PPh₃ | High | High | nih.gov |
| Various | Fe(II) meso-tetra(p-tolyl)porphyrin | PPh₃ | Excellent | >90% E | iastate.edu |
Cobalt(II) porphyrin complexes are efficient catalysts for the cyclopropanation of alkenes with diazoacetates. researchgate.netnih.govresearchgate.netacgpubs.org These reactions can be highly diastereoselective, and the use of chiral porphyrin ligands allows for asymmetric induction. nih.govacgpubs.org Research has shown that the diastereoselectivity (trans/cis ratio) of the cyclopropane product can be tuned by the choice of the porphyrin ligand and the presence of additives. nih.gov For the reaction of styrene with ethyl diazoacetate, both trans- and cis-dominant cyclopropanation can be achieved.
Asymmetric cyclopropanation using a chiral cobalt(II) porphyrin complex derived from the Halterman porphyrin has been reported to give up to an 80:20 trans:cis ratio and 82% ee for the reaction with ethyl diazoacetate. acgpubs.org The application of these catalytic systems to this compound is expected to yield similar results, with potential variations in diastereoselectivity due to the increased steric bulk of the isopropyl group.
Table 5: Cobalt(II) Porphyrin-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (Note: Data for ethyl diazoacetate is provided to illustrate catalyst performance.)
| Catalyst | Additive | Yield (%) | trans:cis Ratio | ee (%) (trans) | Reference |
| Co(TPP) | None | - | - | - | nih.gov |
| Chiral Co(II) Porphyrin | None | - | 76:24 | 77 | acgpubs.org |
| Chiral Co(II) Porphyrin | MeOH | 96 | 80:20 | 82 | acgpubs.org |
Lewis Acid Catalysis in Carbene Reactions
In addition to transition metals, Lewis acids can also catalyze reactions of diazo compounds, including those involving this compound. These reactions often proceed through a different mechanism, where the Lewis acid activates the diazo compound towards nucleophilic attack, leading to intermediates that exhibit carbene-like reactivity.
The reaction of diazo compounds with 1,3-dicarbonyl compounds, for instance, can be catalyzed by Lewis acids to achieve a formal C-H insertion. This process is believed to involve the protonation of the diazo compound, followed by nucleophilic substitution by the dicarbonyl substrate. Such reactions are noted for their mild conditions and high yields. The specific role of the isopropyl group in this compound in these reactions would likely be steric, potentially influencing the scope of compatible substrates. While detailed studies focusing solely on this compound in Lewis acid-catalyzed carbene reactions are not abundant, the general principles of this activation mode are well-established for other diazoacetates.
Organocatalysis in Asymmetric Reactions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. rsc.orgyoutube.com This approach avoids the use of metal catalysts, which can be toxic and require anhydrous conditions. rsc.org In the context of this compound, organocatalysis has been explored for various asymmetric reactions, although detailed studies specifically focusing on the isopropyl ester are less common than for its ethyl or tert-butyl counterparts. However, the principles and types of transformations are broadly applicable.
The use of chiral organocatalysts allows for the generation of enantioenriched products from prochiral substrates. rsc.org For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the transfer of carbene fragments from diazoacetates to various substrates with high efficiency. nih.gov While much of the foundational work has been done with ethyl diazoacetate, the principles extend to other alkyl diazoacetates like the isopropyl derivative. The development of greener asymmetric organocatalytic methods, often employing bio-based solvents, further enhances the appeal of this strategy. researchgate.netmdpi.com Helical polymers have also been investigated as a novel class of organocatalysts for asymmetric reactions. rsc.org
Photoredox Catalysis for Diazoacetate Reactivity
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive intermediates under mild conditions. icm.edu.pl This strategy has been successfully applied to activate diazoacetates, including this compound, for a range of chemical transformations. icm.edu.plresearchgate.net
One notable application is the C–H functionalization of arenes. nih.gov In a departure from traditional metal-catalyzed carbene insertion reactions, organic photoredox catalysis can generate arene cation radicals that react with diazoacetate derivatives. nih.gov This process does not involve a carbene intermediate and offers a unique mechanism involving cation radical-mediated aromatic cyclopropanation followed by oxidative ring opening. nih.gov This method has been shown to be effective with various diazoesters, including those with tert-butyl, benzyl (B1604629), and cyclopentyl groups, suggesting the applicability to this compound as well. nih.gov
Furthermore, the reactivity of diazo compounds can be unlocked using red light in conjunction with photoredox catalysis. icm.edu.plresearchgate.net This is particularly advantageous for biological applications where lower energy light is less damaging. icm.edu.pl Studies have demonstrated that various diazoalkanes can be activated under red light irradiation through photosensitization or photoredox catalysis for carbene transfer and radical-based functionalizations. researchgate.net
Recent research has also demonstrated that aryldiazoacetates can undergo photolysis under blue light irradiation, leading to cyclopropanation, O-H, N-H, and C-H insertion reactions. nih.gov For example, isopropyl 2-phenyl-2-diazoacetate can be converted to a 4-membered lactone through intramolecular C-H insertion. nih.gov
Table 1: Examples of Photoredox-Catalyzed Reactions with Diazoacetates
| Diazoacetate Derivative | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isopropyl 2-phenyl-2-diazoacetate | Intramolecular C-H insertion | Blue light (460-490 nm) | 4-membered lactone | 57% | nih.gov |
| Ethyl diazoacetate | Photoalkylation of aldehydes | Porphyrins/Red light | Alkylated aldehyde | Decent yields | icm.edu.pl |
Enzymatic Catalysis in Carbene Transfer Reactions
Enzymatic catalysis offers a highly selective and environmentally benign approach to chemical synthesis. While nature's catalytic repertoire does not typically include carbene transfer reactions, engineered enzymes, particularly cytochrome P450s, have been repurposed to catalyze such abiological transformations. nih.gov These engineered metalloenzymes can facilitate reactions like the cyclopropanation of alkenes and carbene insertions into N-H and C-H bonds with impressive activity and selectivity. nih.gov
The common carbene precursor for these reactions is often an exogenously added diazo compound like ethyl diazoacetate. nih.gov However, recent advancements have focused on integrating the synthesis of the diazo compound and the subsequent carbene transfer reaction entirely within a microbial host. nih.gov This has been achieved by engineering E. coli to produce azaserine, a naturally occurring diazo compound, which then acts as an intracellular carbene donor for reactions catalyzed by engineered P450s. nih.gov
In a different approach, cobalt(II) chloride has been used to catalyze a three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles from diazo compounds, N-isocyaniminotriphenylphosphorane, and carboxylic acids. acs.orgacs.org This tandem reaction involves a carbene transfer to the phosphorane. acs.orgacs.org In this system, this compound was well-tolerated, affording the desired oxadiazole product in high yield. acs.orgacs.org
Table 2: Cobalt-Catalyzed Synthesis of a 1,3,4-Oxadiazole using this compound
| Reactants | Catalyst | Solvent | Product | Yield | Reference |
|---|
Asymmetric Synthesis and Stereocontrol
Enantioselective Transformations Mediated by Chiral Catalysts
The generation of chiral molecules from achiral precursors using a small amount of a chiral catalyst is a highly efficient and atom-economical approach. In the context of isopropyl diazoacetate chemistry, chiral catalysts, particularly those based on transition metals, play a pivotal role in inducing enantioselectivity in key reactions such as C-H insertion and cyclopropanation.
Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for the decomposition of diazo compounds, leading to the formation of rhodium-carbene intermediates. elsevierpure.com These intermediates can then engage in a variety of transformations, including C-H insertion and cyclopropanation. The use of chiral ligands on the dirhodium core creates a chiral environment that can effectively discriminate between enantiotopic faces of the substrate or prochiral faces of the carbene, leading to the formation of one enantiomer of the product in excess.
Landmark work in this area has demonstrated that chiral dirhodium(II) carboxylates and carboxamidates are powerful catalysts for asymmetric C-H insertion and cyclopropanation reactions. elsevierpure.comnih.gov While much of the foundational research has been conducted with other diazoacetates, the principles are broadly applicable to this compound. For instance, dirhodium(II) tetrakis[(S)-N-(phthaloyl)-tert-leucinate], Rh₂(S-PTTL)₄, and its analogues have shown remarkable success in controlling enantioselectivity. nih.gov These catalysts often adopt a "chiral crown" conformation, where the bulky substituents of the ligands create a chiral pocket around the active site, thereby dictating the trajectory of the approaching substrate. nih.gov
In enantioselective C-H insertion reactions, the chiral rhodium catalyst steers the carbene derived from this compound to a specific C-H bond in a prochiral substrate, resulting in the formation of a new stereocenter with high enantiomeric excess (ee). Similarly, in cyclopropanation reactions with alkenes, the chiral catalyst controls the facial selectivity of the carbene addition to the double bond. nih.gov
Table 1: Representative Chiral Dirhodium Catalysts and Their Applications in Asymmetric Carbene Transfer Reactions
| Catalyst | Ligand Type | Typical Reactions | Reported Enantioselectivity |
| Rh₂(S-DOSP)₄ | Prolinate | C-H Insertion, Cyclopropanation | High (up to 99% ee) |
| Rh₂(S-PTTL)₄ | Amino Acid Derivative | C-H Insertion, Cyclopropanation | High (up to 98% ee) |
| Rh₂(S-BTPCP)₄ | Carboxylate | Cyclopropanation | High (up to 99% ee) |
Note: The enantioselectivities listed are for representative reactions with various diazoacetates and may not be specific to this compound due to a lack of available data.
While dirhodium catalysts are preeminent, chiral complexes of other transition metals, notably copper and ruthenium, have also emerged as powerful catalysts for asymmetric cyclopropanation reactions involving diazoacetates. nih.govnih.govacs.org
Chiral copper catalysts, often featuring Schiff base or bis(oxazoline) (BOX) ligands, have a long history in asymmetric cyclopropanation. nih.gov These catalysts effectively mediate the transfer of the carbene moiety from this compound to a variety of olefinic substrates. The stereochemical outcome is highly dependent on the structure of the chiral ligand, which creates a defined chiral space around the copper center.
More recently, chiral ruthenium complexes, particularly those with porphyrin or pybox (bis(oxazolinyl)pyridine) ligands, have been shown to be highly effective for asymmetric cyclopropanation. nih.govacs.orgrsc.org Ruthenium-catalyzed reactions can exhibit high levels of both diastereoselectivity and enantioselectivity, sometimes offering complementary reactivity to rhodium and copper systems. For example, chiral ruthenium porphyrin complexes have been successfully employed in the asymmetric cyclopropanation of dienes with diazoacetates, affording vinylcyclopropanes with excellent enantioselectivity. rsc.org
Table 2: Comparison of Chiral Copper and Ruthenium Catalysts in Asymmetric Cyclopropanation
| Metal | Common Ligand Types | Substrate Scope | Key Advantages |
| Copper | Schiff Bases, Bis(oxazolines) | Styrenes, simple olefins | Readily available ligands, well-established |
| Ruthenium | Porphyrins, Pybox, Pheox | Dienes, styrenes, functionalized olefins | High efficiency and selectivity, unique reactivity profiles |
Note: This table provides a general comparison based on literature for various diazoacetates. Specific performance with this compound would require dedicated studies.
In the presence of a Lewis basic heteroatom, the metal carbene generated from this compound can form a metal-associated ylide. If a chiral catalyst is employed, this ylide formation can proceed asymmetrically. The resulting chiral ylide is a reactive intermediate that can undergo a variety of subsequent transformations, most notably [3+2] cycloaddition reactions with suitable dipolarophiles.
The enantioselectivity observed in these catalytic systems is not merely a consequence of steric hindrance imposed by the chiral ligand. Stereoelectronic effects, which involve the influence of orbital interactions on the stability and reactivity of transition states, play a crucial role.
The chiral ligands in the catalyst scaffold can modulate the electronic properties of the metal center, which in turn affects the electrophilicity and reactivity of the metal-carbene intermediate. Furthermore, non-covalent interactions, such as hydrogen bonding or π-π stacking, between the ligand and the substrate or between the ligand and the diazoacetate can lead to a highly organized transition state assembly. These interactions pre-organize the reactants in a specific orientation that favors the formation of one enantiomer over the other.
For example, in dirhodium-catalyzed reactions, the orientation of the ester group of the diazoacetate within the chiral pocket of the catalyst can be influenced by subtle electronic interactions with the ligand framework. This precise positioning of the carbene precursor is critical for achieving high levels of asymmetric induction in the subsequent C-H insertion or cyclopropanation step.
Diastereoselective Control in Reactions Involving this compound
When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the resulting products can be diastereomers. Diastereoselective control, the ability to selectively form one diastereomer over others, is a critical aspect of stereocontrolled synthesis.
In reactions involving this compound, diastereoselectivity can be controlled through several strategies. When using a chiral substrate, the existing stereocenter(s) can direct the approach of the reagent, a phenomenon known as substrate-controlled diastereoselection. For instance, in the cyclopropanation of a chiral alkene, the carbene derived from this compound may preferentially add to one of the two diastereotopic faces of the double bond.
Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral catalyst. The chiral catalyst can override the directing effect of the substrate or, in the case of an achiral substrate and a prochiral reagent, can control the relative orientation of the reactants in the transition state. In many cases, a "matched" pairing of a chiral substrate and a chiral catalyst can lead to very high levels of diastereoselectivity, while a "mismatched" pairing can result in lower selectivity or even a reversal of the diastereomeric preference.
Highly diastereoselective intramolecular C-H insertion reactions have been achieved using chiral dirhodium(II) catalysts, leading to the formation of cyclic products with excellent control over the relative stereochemistry of the newly formed stereocenters. elsevierpure.com
Dynamic Kinetic Resolution Strategies for Enhanced Enantioselectivity
Kinetic resolution is a process for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. However, the maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is only 50%. Dynamic kinetic resolution (DKR) is a more powerful strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.orgprinceton.edu
DKR combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. wikipedia.orgprinceton.edu This ensures that the faster-reacting enantiomer is continuously replenished from the slower-reacting one via racemization, allowing the entire mixture to be funneled into a single enantiomeric product.
In the context of this compound chemistry, DKR strategies could be envisioned for the synthesis of chiral alcohols via enantioselective acylation, where a racemic alcohol is acylated using a derivative of this compound in the presence of a lipase (B570770) and a racemization catalyst (e.g., a ruthenium complex). The enzyme would selectively acylate one enantiomer of the alcohol, and the remaining enantiomer would be continuously racemized, leading to a high yield of the enantiopure acylated product. While specific examples employing this compound are not prevalent in the literature, the principles of DKR are well-established and represent a promising avenue for enhancing enantioselectivity in its applications. nih.govmdpi.com
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful method for investigating the reactivity of isopropyl diazoacetate, offering a balance between computational cost and accuracy. nih.govmdpi.com DFT calculations have been instrumental in mapping out the potential energy surfaces of its reactions, identifying key intermediates and transition states. researchgate.netyoutube.com
Upon decomposition, this compound is a precursor to a highly reactive isopropyl α-carbonyl carbene. DFT studies have been crucial in characterizing the electronic and geometric structures of this transient species. nih.gov Furthermore, in the presence of transition metal catalysts, the reaction proceeds through the formation of metallocarbenoid intermediates. nih.gov Computational models have detailed the structure and bonding within these complexes, revealing how the metal center modulates the reactivity of the carbene moiety. nih.gov For instance, DFT calculations have been used to compare the properties of heme-bound carbenes, providing insights into the effects of the carbene substituent and the protein environment on their formation and reactivity. nih.gov
A key application of DFT in studying reactions of this compound is the location and characterization of transition states. youtube.comresearchgate.net By calculating the geometries and energies of these critical points on the reaction pathway, researchers can determine the activation energy barriers for various competing reaction channels. youtube.com This information is vital for understanding reaction kinetics and selectivity. For example, in cyclopropanation reactions, DFT calculations can elucidate the energy profiles for both concerted and stepwise pathways, helping to discern the operative mechanism under different conditions. These calculations often involve verifying that the identified transition state connects the correct reactants and products through intrinsic reaction coordinate (IRC) calculations. nih.gov
The table below presents a selection of calculated energy barriers for different reaction types involving diazoacetates, illustrating the utility of DFT in predicting reaction feasibility.
| Reaction Type | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |
| Dimerization | Ru-Pheox | Lower barrier than cyclopropanation | nih.gov |
| Cyclopropanation (Inner-sphere) | Ru-Pheox | Similar barrier to dimerization | nih.gov |
| Cyclopropanation (Outer-sphere) | Ru-Pheox | Similar barrier to dimerization | nih.gov |
| Migratory Insertion | Ru-Pheox | Competes with cyclopropanation | nih.gov |
| Diazocarbonylation | Iron-carbonyl-phosphine (PF3) | 18.5 | nih.gov |
| Diazocarbonylation | Iron-carbonyl-phosphine (PPh3) | 28.2 | nih.gov |
This table is for illustrative purposes and the values are representative of typical ranges found in the literature for similar diazo compounds.
In asymmetric catalysis, understanding the origin of stereoselectivity is paramount. DFT calculations have been successfully employed to model the interactions between the metallocarbenoid derived from this compound and chiral ligands. researchgate.net These models can reveal the subtle steric and electronic interactions within the transition state that dictate the stereochemical outcome of the reaction. By analyzing the geometries of diastereomeric transition states, researchers can rationalize and predict the enantiomeric excess observed experimentally. These computational insights are invaluable for the rational design of new and more effective chiral catalysts. utdallas.edu
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies, often complemented by computational analysis, provide a quantitative understanding of the reaction pathways of this compound. Experimental kinetic data, such as reaction rates and their dependence on reactant concentrations and temperature, can be used to validate and refine the mechanistic models developed from theoretical calculations. rsc.org For example, kinetic studies on the ruthenium-catalyzed cyclopropanation using a related diazoacetate showed that the slower dimerization of the diazo compound allows for more efficient cyclopropanation of challenging olefins. nih.gov
Thermodynamic calculations, based on the computed energies of reactants, intermediates, products, and transition states, allow for the determination of reaction enthalpies, entropies, and Gibbs free energies. youtube.com This information helps to assess the feasibility of a proposed reaction pathway and to understand the relative stability of different isomers and conformers.
Spectroscopic Investigations of Transient Intermediates (e.g., Time-Resolved Infrared Spectroscopy for Ylide Dynamics)
The direct observation of short-lived intermediates in the reactions of this compound is a significant experimental challenge. Time-resolved spectroscopic techniques, particularly time-resolved infrared (TRIR) spectroscopy, have proven to be powerful tools for this purpose. unipr.itwikipedia.org TRIR allows for the monitoring of changes in vibrational frequencies on very short timescales (from picoseconds to milliseconds), providing structural information about transient species. wikipedia.orgresearchgate.net
For instance, in the reaction of carbenes generated from diazoacetates with nucleophiles, the formation and subsequent dynamics of ylide intermediates can be directly observed. nih.govacs.org The characteristic carbonyl stretching frequency of the ylide provides a spectroscopic handle to study its formation, decay, and interactions with the surrounding solvent molecules. nih.govrsc.orgsemanticscholar.org These experimental observations provide crucial benchmarks for validating the accuracy of theoretical calculations of these transient species. nih.gov
Modeling of Catalytic Cycles and Ligand Effects
Computational modeling plays a vital role in elucidating the complete catalytic cycles of reactions involving this compound. researchgate.net By mapping the entire reaction pathway, from the initial coordination of the diazo compound to the catalyst to the final product release and catalyst regeneration, researchers can identify the rate-determining step and potential catalyst deactivation pathways. nih.govnih.gov
Future Perspectives and Research Directions
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The quest for enhanced control over chemical reactions involving isopropyl diazoacetate has led to the development of sophisticated catalytic systems. Researchers are moving beyond traditional rhodium catalysts to explore the potential of other metals and catalyst designs to improve both reaction speed and the precision of molecular construction.
Recent advancements include the use of cobalt(II) chloride as an efficient catalyst in a three-component reaction involving diazo compounds, N-isocyaniminotriphenylphosphorane, and a variety of carboxylic acids to produce 2,5-substituted 1,3,4-oxadiazoles. acs.orgacs.org In these studies, this compound was shown to be a well-tolerated substrate, affording the desired product in high yield. acs.orgacs.org The catalyst loading was found to be a crucial parameter, with as little as 1 mol% being sufficient for optimal results in many cases. acs.org
Silver-based catalysts are also emerging as a viable alternative for promoting selective C-H bond functionalization. nih.gov Unlike rhodium-catalyzed reactions where selectivity is often dictated by the catalyst's ligand, with silver catalysts, the substituents on the diazo compound itself play a more critical role in directing the regioselectivity of the insertion. nih.gov This offers a new strategy for controlling where the carbene derived from this compound will react within a target molecule. nih.gov
Furthermore, palladium catalysts have been investigated for intramolecular C-H insertion reactions of diazo compounds. nih.gov The choice of palladium's oxidation state and the associated ligands significantly influences the reaction's selectivity, determining whether the reaction favors the formation of oxindoles or β-lactams. nih.gov These findings underscore the importance of catalyst design in dictating reaction outcomes.
The development of these novel catalytic systems, which can be either homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase), is crucial for advancing the utility of this compound in complex molecule synthesis. youtube.com
| Catalyst System | Metal Center | Key Advantages | Relevant Reactions |
| Rhodium Carboxylates | Rhodium | Well-established, high efficiency for cyclopropanation and C-H insertion. | Cyclopropanation, C-H functionalization |
| Cobalt Chloride | Cobalt | Low cost, effective for multicomponent reactions. | Synthesis of 1,3,4-oxadiazoles acs.orgacs.org |
| Silver Scorpionates | Silver | Selectivity controlled by diazo compound, good for alkane functionalization. | Selective C-H insertion in alkanes nih.gov |
| Palladium Complexes | Palladium | Tunable selectivity for intramolecular C-H insertion. | Synthesis of oxindoles and β-lactams nih.gov |
Expansion of Substrate Scope for this compound Reactions
A significant area of research is dedicated to broadening the range of molecules that can effectively react with this compound. This expansion of substrate scope is critical for increasing the synthetic utility of this versatile reagent.
One notable success in this area is the aforementioned cobalt-catalyzed three-component reaction for synthesizing 1,3,4-oxadiazoles. This method has been shown to be compatible with a wide array of carboxylic acids, including primary, secondary, and tertiary aliphatic acids, as well as various aromatic and heteroaromatic carboxylic acids. acs.org The successful incorporation of this compound in this reaction highlights its utility in building complex heterocyclic structures from a diverse pool of starting materials. acs.orgacs.org
In the realm of biocatalysis, directed evolution and computational modeling are being employed to engineer enzymes with expanded substrate scopes. nih.gov While not yet specifically demonstrated with this compound, carbene transferases have been evolved to catalyze the intramolecular cyclopropanation of benzothiophene (B83047) derivatives bearing diazo ester groups. nih.gov This approach, which combines evolutionary and rational design strategies, has successfully enabled the transformation of previously unreactive substrates. nih.gov Applying these principles to enzymes that can utilize this compound could unlock new biosynthetic pathways.
The ability to functionalize traditionally inert C-H bonds in linear alkanes also represents a major expansion of substrate scope. nih.gov The development of silver-based catalysts that can direct the insertion of carbenes from diazoacetates into primary or secondary C-H bonds of alkanes like pentane (B18724) and hexane (B92381) opens up new avenues for the direct conversion of simple hydrocarbons into more complex molecules. nih.gov
| Reaction Type | Catalyst | Diazoacetate | Expanded Substrates | Product Class |
| Three-Component Reaction | CoCl₂ | This compound | Diverse carboxylic acids (aliphatic, aromatic, heteroaromatic) | 1,3,4-Oxadiazoles acs.org |
| Intramolecular Cyclopropanation | Engineered Myoglobin (B1173299) | Diazo esters | Benzothiophene derivatives | Polycyclic compounds nih.gov |
| C-H Functionalization | Silver-based | Diazoacetates | Linear alkanes (pentane, hexane) | Functionalized alkanes nih.gov |
Innovative Methodologies for Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes involving diazo compounds. Research is focused on developing methodologies that are safer, more energy-efficient, and minimize waste.
A promising approach is the use of visible light as a renewable energy source to drive reactions with diazo compounds. acs.org Photochemical methods can enable unique transformations and the synthesis of structurally complex molecules that may be difficult to achieve through other means. acs.org This strategy aligns with the green chemistry goal of using renewable energy.
Catalyst-free reactions represent another important avenue for sustainable synthesis. For instance, the 1,3-dipolar cycloaddition of α-diazocarbonyl compounds to alkynes can proceed simply by heating under solvent-free conditions, affording pyrazole (B372694) products in high yields without the need for extensive purification. rsc.org
The synthesis of diazo compounds themselves is also a target for green innovation. Traditional methods often rely on harsh and toxic reagents. organic-chemistry.org An electrochemical approach for the oxidation of hydrazones to diazo compounds provides a milder and safer alternative, avoiding the use of chemical oxidants. organic-chemistry.org Furthermore, the development of continuous flow reactors for the synthesis of diazoacetates, such as ethyl diazoacetate, offers an inherently safer way to produce these potentially explosive compounds on demand, minimizing the risks associated with large-scale batch production. beilstein-journals.org
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. The synergy between experimental studies and computational modeling has become a powerful tool for elucidating the intricate pathways of reactions involving this compound.
Density Functional Theory (DFT) calculations have been instrumental in studying the mechanisms of metal-catalyzed reactions of diazoacetates. For example, computational studies on rhodium(II)-catalyzed cyclopropanations have shed light on the stability of the intermediate metal carbenoids and the transition states leading to the cyclopropane (B1198618) product. acs.orgnih.gov These studies have revealed the importance of considering different trajectories of alkene approach to the carbene, which can influence the stereochemical outcome of the reaction. acs.orgnih.gov
Similarly, combined experimental and computational studies on ruthenium-catalyzed asymmetric cyclopropanation have helped to distinguish between different possible mechanistic manifolds, such as inner-sphere versus outer-sphere pathways. researchgate.netnih.gov This level of mechanistic detail is crucial for rationally designing catalysts that can deliver high levels of enantioselectivity.
In the case of cobalt-catalyzed cyclopropanation, a combination of kinetic studies, electron paramagnetic resonance (EPR) spin-trapping experiments, and DFT calculations has provided strong evidence for the involvement of cobalt(III)-carbene radical intermediates. researchgate.net Reaction progress kinetic analysis further supported the proposed metalloradical mechanism by showing the reaction to be first-order in both the catalyst and the diazoacetate. researchgate.net
These advanced mechanistic investigations, which seamlessly integrate experimental observations with theoretical calculations, are paving the way for a more predictive understanding of reactivity and selectivity in this compound chemistry, ultimately enabling the design of more sophisticated and effective synthetic transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
